6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane
Description
6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane (CAS: 2059974-67-1) is a bicyclic amine featuring a fused cyclopropane-cyclobutane system with a nitrogen atom at position 3 and a 4-isopropylphenyl substituent at position 6 . The 3-azabicyclo[3.2.0]heptane core imports rigidity, influencing conformational stability and receptor interactions.
Properties
Molecular Formula |
C15H21N |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
6-(4-propan-2-ylphenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C15H21N/c1-10(2)11-3-5-12(6-4-11)14-7-13-8-16-9-15(13)14/h3-6,10,13-16H,7-9H2,1-2H3 |
InChI Key |
LXJWLQKEGUCREW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C2CNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This method typically starts with an acyclic precursor that contains all the necessary stereochemical information to form the bicyclic structure . Another approach involves the photochemical decomposition of substituted pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane has significant potential in scientific research due to its unique structure and properties. It is used in the synthesis of various bioactive molecules, including tropane alkaloids, which have a wide range of biological activities . Additionally, this compound serves as a key intermediate in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the compound’s modifications.
Comparison with Similar Compounds
LU-111995: 6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane
- Structure : 4-Fluorophenyl substituent at position 4.
- Activity : High affinity for dopamine D4 and 5-HT2A receptors, with selectivity over D2 receptors .
- Its selectivity profile suggests reduced extrapyramidal side effects compared to classical neuroleptics .
- Comparison : The 4-isopropyl group in the target compound introduces steric bulk and lipophilicity, which may alter blood-brain barrier penetration and receptor subtype selectivity compared to LU-111995’s fluorine.
Halogenated Derivatives
- 6-(3-Chlorophenyl)-3-azabicyclo[3.2.0]heptane (CAS: 1238518-34-7):
- 6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane (CAS: ENAH3047CD7F):
- Comparison : Halogens (Cl, Br) vs. isopropyl: Halogens improve metabolic stability but may reduce solubility. The isopropyl group’s hydrophobicity could enhance membrane permeability.
Oxygen- and Sulfur-Containing Analogs
Stereochemical Variants
- Chemoenzymatic Derivatives (e.g., 3-azabicyclo[3.2.0]heptane with variable R-groups):
Data Table: Structural and Functional Comparison
Key Research Findings
- Substituent Effects : Para-substituted aryl groups (e.g., 4-F, 4-isopropyl) optimize receptor interactions, while ortho-substituents (e.g., 2-F) introduce steric hindrance .
- Metabolic Stability : Halogenated derivatives exhibit longer half-lives, whereas isopropyl groups may undergo oxidative metabolism .
- Stereochemical Influence: Enantiomeric resolution (e.g., via lipase B) demonstrates that minor structural changes can drastically alter receptor affinity .
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